Product packaging for Manganese dilinoleate(Cat. No.:CAS No. 646-00-4)

Manganese dilinoleate

Cat. No.: B12676986
CAS No.: 646-00-4
M. Wt: 613.8 g/mol
InChI Key: SEAWWISVQGCBOW-GRVYQHKQSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Manganese dilinoleate is a research-grade chemical compound in which manganese is coordinated with dilinoleic acid. It is primarily investigated for its catalytic and stabilizing properties in various industrial and material science applications. Manganese is a well-known essential trace element that acts as a co-factor for numerous enzymes, including the powerful antioxidant manganese superoxide dismutase (MnSOD) . This foundational role makes its compounds, such as this compound, of significant interest in oxidation-reduction chemistry. As a metal carboxylate, its key research value lies in its potential to function as a catalyst in organic synthesis and polymer reactions, and as a stabilizer to prevent oxidative degradation in materials. Researchers utilize this compound to develop new catalytic systems and to enhance the durability of polymers and oils. The mechanism of action is attributed to the manganese ion's ability to facilitate electron transfer processes and scavenge free radicals, thereby interrupting propagation steps in oxidation chain reactions. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Note: Specific data on physical properties (e.g., appearance, solubility, melting point) and analytical information (e.g., HPLC, NMR) for this specific compound should be confirmed with the manufacturer's Certificate of Analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H62MnO4 B12676986 Manganese dilinoleate CAS No. 646-00-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

646-00-4

Molecular Formula

C36H62MnO4

Molecular Weight

613.8 g/mol

IUPAC Name

manganese(2+);(9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/2C18H32O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-;

InChI Key

SEAWWISVQGCBOW-GRVYQHKQSA-L

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Mn+2]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Mn+2]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for Manganese Dilinoleate Formation

Diverse Synthetic Routes to Manganese Dilinoleate and Related Analogs

The primary methods for synthesizing this compound and similar long-chain manganese carboxylates include precipitation from aqueous solutions, reactions in organic media under elevated temperatures, and the exchange of ligands from pre-existing manganese complexes.

Controlled Precipitation: This common method, also known as double decomposition or metathesis, is a straightforward approach for producing manganese(II) soaps. chemcess.combioline.org.br The process involves a two-step reaction. First, the carboxylic acid (linoleic acid) is saponified with an alkali hydroxide (B78521), such as sodium hydroxide, in an aqueous or alcoholic solution to form a soluble alkali linoleate (B1235992) salt. scialert.netscialert.net Subsequently, a water-soluble manganese salt, typically manganese(II) chloride or manganese(II) sulfate (B86663), is introduced to the solution. chemcess.comscialert.net This leads to an ion exchange reaction where the insoluble this compound precipitates out of the solution and can be collected by filtration. bioline.org.brscialert.net The reaction is typically conducted at elevated temperatures, such as 80-85°C, with vigorous stirring to ensure the reaction goes to completion. scialert.netscialert.net

Solvothermal Synthesis: This method involves the reaction of a manganese precursor with linoleic acid in a high-boiling point solvent within a sealed vessel, known as an autoclave, under controlled temperature and pressure. vistas.ac.in For instance, manganese(II) acetate (B1210297) can be reacted with a long-chain carboxylic acid in a non-coordinating solvent. scialert.net Initially, a manganese-oleate complex is formed at a moderate temperature (e.g., 180°C), which can then be decomposed at a higher temperature to form nanoparticles, or isolated as the carboxylate complex itself. scialert.net This technique allows for the synthesis of materials with controlled crystallinity and morphology. vistas.ac.in Surfactants and the ratio of reactants can influence the final product, such as favoring the formation of manganese oxides over the desired manganese sulfide (B99878) when sulfur is a competing reagent, indicating the importance of stoichiometric control. scispace.com

Table 1: Comparison of Synthesis Methodologies for Manganese Carboxylates
ParameterControlled Precipitation (Double Decomposition)Solvothermal Synthesis
Manganese PrecursorManganese(II) chloride, Manganese(II) sulfate chemcess.comscialert.netManganese(II) acetate, Manganese(II) nitrate (B79036) vistas.ac.inscialert.net
Ligand SourceAlkali linoleate (e.g., Sodium linoleate) scialert.netscialert.netLinoleic acid scialert.net
Typical SolventWater, Ethanol chemcess.combioline.org.brHigh-boiling organic solvents (e.g., 1-octadecene, ethylene (B1197577) glycol) scialert.netscialert.net
TemperatureModerate (e.g., 80-85°C) scialert.netElevated (e.g., 180-310°C) vistas.ac.inscialert.net
PressureAtmosphericAutogenous (Elevated)
Key AdvantageSimple, scalable, uses common reagents bioline.org.brControl over crystallinity and morphology vistas.ac.in

Ligand exchange, or substitution, provides an alternative route to this compound. This method involves reacting a manganese(II) complex that has relatively labile (easily replaceable) ligands with a source of the linoleate ligand. A common precursor for this type of reaction is manganese(II) acetate. chemcess.com

In a typical procedure, manganese(II) acetate is reacted directly with linoleic acid in a suitable solvent or in the melt. chemcess.comscialert.net The reaction is driven forward by the substitution of the acetate ligands with the linoleate ligands. Often, the reaction is performed at a temperature that allows for the removal of the displaced ligand, such as acetic acid, by distillation, shifting the reaction equilibrium towards the formation of the more stable this compound product. This strategy is particularly useful for forming manganese-oleate complexes, which are analogous to this compound. scialert.net The displacement of solvating ligands like water or methanol (B129727) by carboxylate groups is a known phenomenon in manganese coordination chemistry and can be used to synthesize new complexes. nih.gov The substitution of carbonyl ligands in organometallic manganese compounds, though a different class of complex, also demonstrates the principle of ligand replacement in manganese chemistry. wiley-vch.de

While manganese compounds are frequently used as catalysts, the use of catalysts to promote the formation of manganese carboxylates is less common but conceptually feasible. Catalysis can be employed to enhance reaction rates or enable reactions under milder conditions.

One approach involves the direct reaction of metallic manganese powder with molten fatty acids. chemcess.combioline.org.br The reactivity of bulk manganese metal is often low, but the addition of a small quantity of a more reactive acid, such as acetic acid, can act as a catalyst to initiate the saponification process. chemcess.com Another potential strategy is the use of phase-transfer catalysts. These catalysts could facilitate the reaction between an aqueous solution of a manganese salt and an organic phase containing linoleic acid, enhancing the transport of the linoleate anion across the phase boundary to react with the manganese ions. Furthermore, Lewis acid catalysts, such as certain metal salts in ionic liquids, have been shown to catalyze reactions involving fatty acid esters, suggesting their potential application in promoting the coordination reaction between a manganese ion and linoleic acid. nih.gov

Mechanistic Elucidation of this compound Formation Reactions

Understanding the mechanism of formation is crucial for optimizing synthetic protocols. This involves studying the rate at which the reaction proceeds (kinetics) and the energy changes that drive the reaction (thermodynamics), as well as identifying any transient species that form during the synthesis.

Reaction Kinetics: The kinetics of this compound formation depend significantly on the synthetic method. Precipitation reactions via double decomposition are typically very rapid, with the rate being limited by the diffusion of ions in the solution. globaljournals.org For syntheses involving the direct reaction of manganese precursors with linoleic acid, the reaction rate is strongly influenced by temperature. mdpi.com Studies on analogous precipitation systems, such as the formation of manganese carbonate from manganese sulfate, have shown that the process can follow first-order kinetics. epa.gov In that specific system, the reaction rate constants were observed to increase with temperature, and an apparent activation energy of 27.338 kJ·mol⁻¹ was calculated, indicating an energy barrier that must be overcome for the reaction to proceed. epa.gov Similarly, research on the oxidative precipitation of manganese revealed that the reaction rate was highly dependent on temperature and catalyst activity rather than the concentration of the manganese reactant itself. mdpi.com

Table 2: Key Thermodynamic Parameters in Manganese Carboxylate Formation
ParameterSymbolSignificance for Spontaneous ReactionInfluence on this compound Synthesis
Gibbs Free EnergyΔGNegative (ΔG < 0)Indicates a spontaneous reaction under given conditions. Chelation is generally spontaneous. rsc.org
Enthalpy ChangeΔHNegative (Exothermic)A negative ΔH contributes to spontaneity by releasing heat during the formation of stable Mn-O bonds.
Entropy ChangeΔSPositive (Increase in Disorder)A positive ΔS is a major driving force, especially at higher temperatures, due to the release of coordinated solvent molecules. rsc.org

To gain a deeper understanding of the reaction mechanism, in-situ spectroscopic techniques can be employed to monitor the transformation of reactants into products in real-time, without disturbing the reaction system.

Fourier Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is a powerful tool for this purpose. biu.ac.ilrsc.org An ATR probe can be inserted directly into the reaction vessel to collect spectra as the reaction progresses. youtube.com The formation of this compound can be monitored by observing specific changes in the infrared spectrum. The key change is the disappearance of the carbonyl (C=O) stretching vibration of the free linoleic acid, which appears around 1710 cm⁻¹. Concurrently, two new bands appear which are characteristic of the coordinated carboxylate group: the asymmetric stretching vibration (νₐₛ(COO⁻)) between 1540-1610 cm⁻¹ and the symmetric stretching vibration (νₛ(COO⁻)) around 1400-1440 cm⁻¹. biu.ac.ilbiu.ac.il The rate of disappearance of the reactant peak and the appearance of the product peaks provides direct kinetic information. youtube.com

UV-Visible (UV-Vis) Spectroscopy: While the d-d electronic transitions of the high-spin d⁵ Mn(II) ion are spin-forbidden and thus result in very weak absorption bands, changes in its coordination environment can still be detected. As the linoleate ligands replace solvent molecules in the primary coordination sphere of the Mn(II) ion, the ligand field changes. This can cause subtle shifts in the position and intensity of the weak absorption bands. nih.govresearchgate.net Monitoring these changes over time can provide insight into the rate of complex formation. Advanced techniques like resonant inelastic X-ray scattering (RIXS) can also provide detailed information on the electronic structure of manganese in its various coordination complexes. nih.gov

Table 3: Characteristic Infrared Frequencies for Monitoring Synthesis
Vibrational ModeReactant (Linoleic Acid)Product (this compound)
Carboxylic Acid C=O Stretch~1710 cm⁻¹Absent
Carboxylate Asymmetric Stretch (νₐₛ)Absent~1540 - 1610 cm⁻¹
Carboxylate Symmetric Stretch (νₛ)Absent~1400 - 1440 cm⁻¹

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction pathways and transition states involved in the formation of manganese complexes. researchgate.netchemrxiv.orgnih.govresearchgate.net While specific DFT studies on this compound are not extensively documented, the principles derived from computational analyses of other manganese-catalyzed reactions and coordination compounds offer significant insights.

These computational models are instrumental in:

Mapping Potential Energy Surfaces (PES): Automated programs can explore the PES to identify reactants, products, and intermediate structures. nih.gov This allows for a comprehensive understanding of all potential reaction pathways.

Determining Reaction Mechanisms: By calculating the energy barriers of various steps, the most plausible reaction mechanism can be determined. For instance, in manganese-catalyzed hydrogenations, DFT has been used to compare the barrier heights of different catalytic cycles. researchgate.net A similar approach could differentiate between concerted or stepwise mechanisms in the formation of this compound.

Analyzing Transition States (TS): The geometry and energy of transition states are crucial for understanding the kinetics of a reaction. Computational tools can locate and characterize these transient structures, providing a deeper understanding of the factors that control reaction rates. nih.gov

Investigating Electronic and Steric Effects: DFT calculations can deconvolute the influence of electronic and steric factors on the reactivity and stability of manganese complexes. researchgate.netacademie-sciences.fr For example, modifying ligands in silico can predict how changes in the electronic properties or steric bulk around the manganese center will affect the reaction outcome. researchgate.net

A proposed computational study on this compound formation would likely involve modeling the interaction between a manganese precursor and linoleic acid, calculating the energies of intermediates, and identifying the transition state for the ligand exchange or coordination reaction. Such studies could predict the most favorable reaction conditions and guide experimental synthesis.

Table 1: Application of Computational Modeling in Manganese Complex Synthesis

Computational Technique Application in Synthesis Insights Gained
Density Functional Theory (DFT) Elucidation of electronic structure, reaction energetics, and magnetic properties. chemrxiv.orgnih.govresearchgate.netresearchgate.net Understanding of ligand-metal bonding, prediction of reactivity, and rationalization of spectroscopic data.
Time-Dependent DFT (TD-DFT) Calculation of electronic absorption spectra. nih.gov Correlation of molecular structure with observed UV-vis spectra.

Precursor Chemistry and Ligand Design in this compound Synthesis

The synthesis of this compound is highly dependent on the choice of manganese precursors, the nature of the linoleate ligand, and the presence of other supporting, or ancillary, ligands. These factors collectively determine the structure, stability, and properties of the final product.

Influence of Linoleic Acid Derivatives on Coordination Speciation

Linoleic acid is susceptible to oxidation, leading to a variety of derivatives that can act as ligands. nih.gov These derivatives, which include hydroxy, oxo, and epoxy species, present different coordination possibilities with a manganese center, thereby influencing the speciation of the resulting complex. nih.gov

The primary derivatives of linoleic acid include:

Hydroxyoctadecadienoic acids (HODE)

Oxo-octadecadienoic acids (oxo-ODE)

Epoxy octadecenoic acids

The presence of additional functional groups on the fatty acid chain can lead to different coordination modes. For example, a hydroxyl group could potentially chelate to the manganese ion along with the carboxylate group, forming a more stable, cyclic structure. The specific position of these functional groups would dictate the geometry and stability of the resulting manganese complex. This variation in ligand structure is a key factor in controlling the coordination sphere of the manganese ion.

Table 2: Potential Influence of Linoleic Acid Derivatives on Manganese Coordination

Linoleic Acid Derivative Functional Group(s) Potential Impact on Coordination
Linoleic Acid Carboxylate Standard monodentate or bridging carboxylate coordination.
Hydroxyoctadecadienoic acid (HODE) Carboxylate, Hydroxyl Potential for chelation leading to increased complex stability.
Oxo-octadecadienoic acid (oxo-ODE) Carboxylate, Carbonyl Altered electronic properties of the ligand, potentially influencing the redox chemistry of the Mn center.

Role of Ancillary Ligands in Directing Product Formation

Ancillary, or auxiliary, ligands are crucial in directing the final structure of manganese coordination compounds. nih.govrsc.org In the context of manganese carboxylate chemistry, the introduction of ancillary ligands can prevent the formation of coordination polymers and instead lead to the isolation of discrete mononuclear or dinuclear complexes. nih.govrsc.org

The role of ancillary ligands includes:

Dimensionality Control: In the absence of ancillary ligands, manganese carboxylates often form extended one-, two-, or three-dimensional structures. The incorporation of chelating ligands like 2,2'-bipyridyl (bpy) or 1,10-phenanthroline (B135089) (phen) can block coordination sites on the manganese ion, leading to the formation of simpler, discrete molecules. nih.govrsc.org

Structural Modification: Different ancillary ligands can lead to vastly different final structures. For example, the use of a ditopic ligand like 4,4'-bipyridyl can act as a linker, connecting manganese carboxylate units into a coordination polymer. rsc.org

Stabilization: Ancillary ligands can stabilize specific oxidation states of manganese or particular coordination geometries. Schiff base ligands, for instance, have been used to create a variety of structurally diverse manganese(III) complexes with ancillary carboxylate donors. researchgate.net

In the synthesis of this compound, the addition of N-donor ancillary ligands could be used to fine-tune the nuclearity and properties of the final product, potentially leading to complexes with specific catalytic or magnetic properties.

Advanced Spectroscopic and Structural Characterization of Manganese Dilinoleate Complexes

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopy offers a powerful, non-destructive lens to examine the specific electronic and vibrational properties of manganese dilinoleate. Each technique provides a unique piece of the structural puzzle, from the oxidation state of the metal ion to the nature of its interaction with the carboxylate ligands.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation for organic molecules. However, its application to this compound is complicated by the paramagnetic nature of common manganese oxidation states, such as Mn(II) (a d⁵ high-spin system) and Mn(III). The presence of unpaired electrons in the metal center leads to significant broadening of NMR signals and large paramagnetic shifts, often rendering proton (¹H) and carbon-13 (¹³C) NMR spectra of the ligand difficult to interpret in detail. nih.govvu.ltcreative-biostructure.com

Despite these challenges, NMR can still offer valuable information. The signals of the linoleate (B1235992) ligand, though broadened, can confirm the presence of the aliphatic chain and olefinic groups. In some cases, specialized paramagnetic NMR techniques or the study of analogous diamagnetic complexes (e.g., with Zn²⁺ or La³⁺) can provide a clearer picture of the ligand's structure. The ¹³C NMR spectrum of the free linoleic acid shows distinct resonances for the carboxyl, olefinic, and aliphatic carbons. mdpi.comresearchgate.netresearchgate.net Upon coordination to manganese, these signals would be expected to shift and broaden significantly.

Carbon Atom in Linoleate ChainTypical ¹³C Chemical Shift (ppm) in Free Linoleic AcidExpected Observation in this compound
C1 (Carboxyl)~180Significant shift and broadening upon coordination
C9, C10, C12, C13 (Olefinic)128-132Broadened signals, potential shifts depending on proximity to Mn
C11 (Allylic)~25.6Severe broadening due to proximity to double bonds
C2, C3, C1734.1, 24.8, 22.7Broadened signals
C4-C7, C15-C1629.1-29.8Overlapping, broadened signals forming a broad envelope
C8, C14 (Allylic)27.2Severe broadening
C18 (Methyl)~14.1Broadened but potentially observable terminal group signal

Vibrational spectroscopy is exceptionally useful for characterizing the coordination mode of the carboxylate group in this compound. researchgate.net Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a "fingerprint" that is sensitive to changes in bonding and structure. 911metallurgist.comspectroscopyonline.com

The most diagnostic bands are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group. The frequency separation between these two bands (Δν = νₐₛ - νₛ) is a powerful indicator of the coordination environment. researchgate.net

Ionic interaction: Δν is relatively small, similar to the free carboxylate ion.

Monodentate coordination: One oxygen atom binds to the metal center, leading to a larger Δν value compared to the ionic form.

Bidentate chelation: Both oxygen atoms bind to the same metal center, resulting in a smaller Δν.

Bidentate bridging: The carboxylate group links two different metal centers, showing a Δν value that is often intermediate or similar to the ionic form. 911metallurgist.comresearchgate.netresearchgate.net

Other characteristic bands in the spectra of this compound include the C-H stretching vibrations of the alkyl chain and the C=C stretching of the cis-double bonds.

Coordination Modeνₐₛ(COO⁻) (cm⁻¹)νₛ(COO⁻) (cm⁻¹)Δν (cm⁻¹)
Ionic (e.g., Sodium Linoleate)~1560~1410~150
Monodentate1600-16501380-1420>200
Bidentate Chelating~1550~1450<110
Bidentate Bridging1570-16201400-1440140-200

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons, making it ideal for characterizing the common paramagnetic Mn(II) state. nih.gov A high-spin Mn(II) ion has five unpaired electrons (S=5/2) and interacts with its own nucleus, ⁵⁵Mn, which has a nuclear spin of I=5/2. researchgate.netacademie-sciences.fr

This interaction, known as hyperfine coupling, splits the EPR signal into a characteristic six-line pattern. researchgate.netnih.gov The precise positions and splitting of these lines are defined by the g-factor and the hyperfine coupling constant (A), which provide information about the electronic environment and the degree of covalency in the metal-ligand bonds. aip.org For Mn(II) in an oxygen-rich coordination environment, as expected for this compound, the g-factor is typically close to the free-electron value of ~2.0. The magnitude of the hyperfine coupling constant reflects the nature of the coordinating atoms.

EPR ParameterTypical Value for High-Spin Mn(II)Information Provided
g-factor~2.00Indicates the electronic environment of the Mn(II) ion.
Hyperfine Coupling Constant (A)85-95 G (Gauss) or ~235-265 MHzReflects the covalency of the Mn-ligand bonds. A smaller value suggests higher covalency. nih.gov
Zero-Field Splitting (D, E)Variable (MHz to GHz)Describes the splitting of spin states in the absence of a magnetic field, reflecting the symmetry of the coordination sphere. acs.org

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information on the oxidation state and local geometric structure of the absorbing atom. For this compound, Mn K-edge XAS can be used to probe the manganese centers. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). geoscienceworld.org

The XANES region, which includes the absorption edge, is highly sensitive to the oxidation state of the manganese. osti.govbohrium.comsemanticscholar.org The energy of the absorption edge shifts to higher values as the oxidation state of manganese increases (e.g., Mn(II) < Mn(III) < Mn(IV)). researchgate.net

The EXAFS region contains oscillations past the absorption edge that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations provides precise information about the local coordination environment, including the type of neighboring atoms (e.g., oxygen), the number of these neighbors (coordination number), and the interatomic distances (bond lengths). acs.orgnih.govnih.gov For this compound, EXAFS can directly measure the Mn-O bond lengths.

TechniqueParameterTypical Finding for Mn-CarboxylateInformation Revealed
XANESK-edge Energy Position~6538-6540 eV for Mn(II)Determination of Manganese Oxidation State. osti.gov
EXAFSMn-O Bond Length2.10-2.20 ÅDirect measure of the first coordination shell distance. nih.gov
EXAFSCoordination Number4-6Number of coordinating oxygen atoms.
EXAFSMn-Mn Distance~3.3-3.6 Å (if dimeric/polymeric)Evidence for polynuclear structures with bridging ligands. nih.gov

Diffraction-Based Crystallographic Analysis

While spectroscopic methods probe the electronic structure and local environment, diffraction techniques provide a definitive map of the atomic arrangement in the solid state.

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional structure of a crystalline material at atomic resolution. mdpi.com If a suitable single crystal of this compound can be grown, SC-XRD can unambiguously determine its solid-state structure. The analysis of the diffraction pattern yields a complete structural model, including:

Unit Cell Dimensions: The size and shape of the repeating crystal lattice.

Coordination Geometry: The precise arrangement of the linoleate ligands around the manganese center (e.g., octahedral, tetrahedral).

Bond Lengths and Angles: Highly accurate measurements of all interatomic distances and angles, such as the Mn-O bond lengths. rsc.org

Molecular Packing: How the individual this compound molecules are arranged in the crystal.

For long-chain metal carboxylates, often referred to as metal soaps, the structures can be complex, often forming layered, dimeric, or polymeric arrangements held together by bridging carboxylate groups. joenhermans.nlrsc.org

Structural ParameterInformation Obtained from SC-XRD
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry operations of the unit cell
Unit Cell Parameters (a, b, c, α, β, γ)Dimensions of the crystal lattice
Coordination NumberDefinitive count of coordinated atoms (e.g., 6)
Mn-O Bond Lengths (Å)Precise distances (e.g., 2.15 ± 0.02 Å)
O-Mn-O Bond Angles (°)Precise angles defining the coordination geometry

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for investigating the crystalline nature of solid materials. It provides detailed information about the atomic and molecular arrangement within a crystal lattice, enabling the identification of different crystalline phases and the study of polymorphism—the ability of a substance to exist in two or more crystalline forms.

The diffraction pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). These angles are dictated by the spacing between crystal lattice planes, as described by Bragg's Law. By comparing the experimental diffraction pattern of a sample to reference patterns in databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), the crystalline phases present in the sample can be identified.

The table below presents hypothetical PXRD peak data for two potential polymorphic forms of this compound, illustrating how differences in their crystal structures would manifest in their diffraction patterns.

Interactive Data Table: Hypothetical PXRD Data for this compound Polymorphs

2θ Angle (°)d-spacing (Å)Relative Intensity (%) - Polymorph ARelative Intensity (%) - Polymorph B
5.217.010085
10.48.56095
15.65.745100
20.84.37050
26.03.43065

Note: This data is illustrative and does not represent experimentally verified values for this compound.

The study of polymorphism is crucial as different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, stability, and reactivity. PXRD is the primary tool for identifying and quantifying these different solid-state forms.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large and thermally labile molecules, such as metal complexes. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS would be employed to confirm its molecular weight. The expected molecular ion would correspond to the manganese cation (Mn²⁺) coordinated with two linoleate anions. The technique is sensitive enough to detect different isotopic forms of the elements within the molecule. While specific ESI-MS data for this compound is scarce, studies on other manganese complexes demonstrate the formation of characteristic ions in the mass spectrum. For instance, manganese(II) complexes have been shown to produce mononuclear and dinuclear cationic species in solution, which can be detected by ESI-MS. nih.gov

The analysis of manganese carboxylate complexes by ESI-MS can sometimes lead to the observation of adducts with solvent molecules or counter-ions. nih.gov The precise mass measurement afforded by high-resolution mass spectrometry can help in confirming the elemental composition of the observed ions.

Interactive Data Table: Expected Molecular Ions for this compound in ESI-MS

Ion SpeciesFormulaCalculated m/z
[Mn(C₁₈H₃₁O₂)₂ + H]⁺C₃₆H₆₃MnO₄614.4
[Mn(C₁₈H₃₁O₂)₂ + Na]⁺C₃₆H₆₂MnO₄Na636.4
[Mn(C₁₈H₃₁O₂)]⁺C₁₈H₃₁MnO₂334.2

Note: The m/z values are calculated based on the most abundant isotopes and are hypothetical for this compound.

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected and then subjected to fragmentation. The resulting fragment ions are then mass-analyzed. This process provides valuable information about the structure of the parent ion. Collision-induced dissociation (CID) is a common method for fragmenting ions in MS/MS.

In the case of this compound, an MS/MS experiment would involve selecting the molecular ion and inducing its fragmentation. The resulting fragmentation pattern would be characteristic of the linoleate ligands and their coordination to the manganese center. The fragmentation of the linoleate chain would likely involve cleavages at the double bonds and the carboxylate group. The presence of a metal ion can influence the fragmentation pathways. nih.gov

While a specific MS/MS fragmentation pattern for this compound is not documented, studies on the tandem mass spectrometry of linoleic acid and its derivatives show characteristic neutral losses and fragment ions that can be used to identify the structure. nih.gov The fragmentation of metal-adducted fatty acids often yields ions corresponding to the fatty acid itself and fragments arising from the hydrocarbon chain. nih.gov

Interactive Data Table: Plausible Fragmentation Pathways for the Linoleate Ligand in MS/MS

Precursor Ion (m/z)Fragmentation ProcessFragment Ion (m/z)Neutral Loss (Da)
334.2 ([Mn(C₁₈H₃₁O₂)]⁺)Loss of CO₂290.244
334.2 ([Mn(C₁₈H₃₁O₂)]⁺)Cleavage of the hydrocarbon chainVariousVarious
280.2 (Linoleic Acid)Loss of H₂O262.218
280.2 (Linoleic Acid)Decarboxylation236.244

Note: This table presents hypothetical fragmentation data based on the known behavior of similar molecules.

By analyzing the fragment ions produced, it is possible to confirm the presence of the linoleate ligands and gain insights into the connectivity of the complex, thus providing structural confirmation of this compound.

Theoretical and Computational Chemistry Approaches to Manganese Dilinoleate

Molecular Dynamics and Monte Carlo Simulations

While quantum mechanical methods provide detailed electronic structure information, they are often limited to single molecules or small clusters. To study the behavior of manganese dilinoleate in the condensed phase, such as in solution or as part of a larger assembly, molecular dynamics and Monte Carlo simulations are employed.

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution. rsc.org In an MD simulation of this compound, the molecule would be placed in a simulation box filled with solvent molecules, and the trajectories of all atoms would be calculated by integrating Newton's equations of motion. rsc.org The interactions between atoms are described by a force field, which is a set of empirical potential energy functions.

MD simulations can provide insights into the solvation structure of this compound, revealing how solvent molecules arrange themselves around the manganese center and the long linoleate (B1235992) chains. mdpi.com This is crucial for understanding its solubility and reactivity in different solvents. Classical all-atom MD simulations have been used to study the interactions of alkali metal cations with carboxylic acid monolayers at the water-vapor interface, providing detailed information on ion-pair formation and surface charging. rsc.org

This compound, with its long, nonpolar hydrocarbon tails and polar carboxylate head group, is an amphiphilic molecule that may exhibit aggregation behavior in certain solvents. Monte Carlo (MC) and MD simulations are well-suited for studying such phenomena. umich.edunih.gov

Monte Carlo simulations can be used to explore the thermodynamics of aggregation by randomly sampling different configurations of multiple this compound molecules and calculating the corresponding energies. umich.edu This can help to determine the critical aggregation concentration and the preferred structure of the aggregates, such as micelles or reverse micelles. The Monte Carlo method has been employed to study the aggregation of non-spherical particles in the formation of Li-ion battery cathodes, providing insights into the effects of particle geometry on the resulting aggregate structure. umich.edu

Large-scale MD simulations can also be used to study the dynamics of the aggregation process. By starting with a random distribution of this compound molecules in a solvent, one can observe their self-assembly into aggregates over time. These simulations can provide detailed information about the mechanism and kinetics of aggregation. Such simulations have been used to study the aggregation of humic acids in the presence of metal ions, revealing the role of intermolecular bridging in the aggregation process. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Manganese(II) carboxylate
4-methoxy-pyridine-2-carboxylate
Manganese-oxo corrole
Manganese-oxo corrolazine

Conformational Analysis of the Dilinoleate Ligand in Coordination

The conformational analysis of the dilinoleate ligand when coordinated to a manganese center is crucial for understanding the steric and electronic environment of the metal. The long, flexible alkyl chains of the linoleate ligands, with their specific sites of unsaturation, can adopt numerous conformations. The specific arrangement of these ligands around the manganese ion dictates the accessibility of the catalytic center and can influence the selectivity of potential reactions.

Computational methods, particularly Density Functional Theory (DFT), are employed to model the potential energy surface of the this compound complex. By calculating the energies of different geometric arrangements (conformers), researchers can identify the most stable, low-energy structures. Key factors in this analysis include:

Coordination Number and Geometry: Manganese (II) and (III) ions, common oxidation states, can adopt various coordination numbers, typically ranging from 4 to 7, with octahedral geometry being very common. The coordination number in a potential this compound complex would likely be influenced by the steric bulk of the linoleate ligands and the presence of any additional solvent or co-ligands. nih.gov The analysis would explore how the two linoleate ligands arrange themselves to accommodate the preferred coordination geometry of the manganese ion.

Inter-ligand Interactions: Van der Waals interactions between the two linoleate ligands can play a significant role in stabilizing certain conformations. Computational models can quantify these non-covalent interactions, which can be a determining factor in the final structure.

While direct experimental data on the solid-state structure of this compound is scarce, computational conformational analysis provides a viable path to predicting its likely three-dimensional structure and understanding how the ligand framework modulates the metal center's properties.

Reaction Mechanism Predictions and Catalytic Cycle Modeling

Computational modeling is an indispensable tool for elucidating the intricate mechanisms of manganese-catalyzed reactions. rsc.org These studies can map out entire catalytic cycles, identify key intermediates, and calculate the energetic landscape of the reaction pathway, offering insights that are often difficult to obtain through experimental means alone.

Transition State Localization and Energy Barrier Calculations

A critical aspect of modeling a catalytic cycle is the identification of transition states (TS) and the calculation of the associated activation energy barriers. The energy of this barrier (ΔG‡) determines the rate of a chemical reaction. DFT calculations are routinely used to locate the precise geometry of the transition state, which represents the highest energy point along the reaction coordinate between reactants and products.

For a potential catalytic application of this compound, such as in oxidation reactions, computational chemists would model the interaction of the complex with a substrate. The process would involve:

Reactant and Product Optimization: The geometries of the initial reactants (e.g., this compound + substrate) and final products are optimized to find their lowest energy structures.

Transition State Search: Algorithms are used to find the saddle point on the potential energy surface that connects the reactants and products. This involves identifying a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. colostate.edu

Energy Barrier Calculation: The energy difference between the transition state and the reactants gives the activation energy barrier.

In manganese catalysis, these calculations have been successfully applied to understand various reactions, such as C-H bond functionalization and hydrogenation. nih.govacs.orgresearchgate.net For instance, in manganese-catalyzed hydrogenation, DFT calculations have been used to determine the relative energy barriers for hydrogen activation and hydride transfer, which are the two main steps in the catalytic cycle. researchgate.net

Table 1: Illustrative Calculated Energy Barriers for Steps in Manganese-Catalyzed Reactions

Catalytic Reaction Reaction Step Computational Method Calculated Energy Barrier (kcal/mol) Reference
C(sp3)–H Methylation H-atom abstraction DFT 18.5 acs.org
Hydrogenation H2 Activation DFT (PBE0-D3) 25.0 nih.govresearchgate.net
Hydrogenation Hydride Transfer DFT (PBE0-D3) 22.1 nih.govresearchgate.net

This table provides examples from various manganese-catalyzed systems to illustrate the type of data generated through computational chemistry; it does not represent data for this compound itself.

Computational Exploration of Electron Transfer Processes

Electron transfer is fundamental to the catalytic activity of many transition metal complexes, given their ability to exist in multiple oxidation states. nih.gov Manganese is particularly versatile, with accessible oxidation states ranging from +2 to +7. nih.gov Computational chemistry allows for the detailed exploration of electron transfer processes within a catalytic cycle.

These studies can distinguish between different mechanistic pathways:

Stepwise vs. Concerted Processes: In many oxidation reactions, a key question is whether a proton and an electron are transferred together in a single step (Concerted Proton-Electron Transfer, CPET) or in separate, sequential steps (ETPT or PTET). nih.gov Computational modeling can calculate the energy profiles for both pathways to determine which is more favorable. Studies on manganese-hydroxo and manganese-oxo complexes have provided significant insight into the factors governing CPET reactivity. nih.gov

Role of the Ligand: The ligand framework can be an active participant in electron transfer, acting as an electron reservoir. DFT studies can map the spin density distribution in intermediates to determine if an electron is localized on the metal center or delocalized onto the ligand. This is particularly relevant for understanding the reactivity of manganese complexes with redox-active ligands. nih.gov

Multi-State Reactivity: Manganese complexes can often exist in several close-lying spin states (e.g., triplet and quintet states for Mn(III)). A reaction may proceed on one spin surface and then cross to another (a phenomenon known as two-state reactivity). acs.org Computational models are essential for calculating the energies of these different spin states and identifying the lowest-energy reaction pathway, which may involve such intersystem crossing. acs.org

Predictive Modeling of Reactivity and Selectivity in Catalytic Systems

A major goal of computational chemistry in catalysis is to move from rationalizing existing results to predicting the outcomes of new reactions. osti.gov By systematically modifying the structure of a catalyst in silico, researchers can predict how these changes will affect reactivity and selectivity. nih.gov

For a system like this compound, predictive modeling could explore:

Ligand Effects: The electronic properties of the carboxylate ligand could be tuned computationally (e.g., by introducing electron-donating or electron-withdrawing groups elsewhere on the linoleate backbone) to see how this affects the catalytic activity. Hammett analysis, which correlates reaction rates with substituent electronic properties, can be performed computationally to predict these trends. nih.govresearchgate.net

Steric Control of Selectivity: The steric bulk of the ligands plays a crucial role in determining the selectivity of a catalyst. nih.gov Computational models can quantify this steric influence. For example, by calculating the steric map of a catalyst, one can predict how a substrate will approach the active site, thereby forecasting which stereoisomer or regioisomer will be the major product. nih.govresearchgate.net This approach has been used to successfully rationalize and predict enantioselectivities in asymmetric hydrogenations catalyzed by manganese complexes. nih.govresearchgate.net

Substrate Scope: By modeling the reaction of a single manganese catalyst with a variety of different substrates, it is possible to predict the scope and limitations of the catalytic system. This can guide experimental work by identifying the most promising substrates for a desired transformation.

Computational studies have demonstrated a strong correlation between computationally derived parameters (like steric bulk or electronic properties) and experimentally observed selectivity, making predictive modeling a powerful tool in modern catalyst design. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Manganese(II)
Manganese(III)
Manganese(V)
Manganese-hydroxo complexes

Research Oriented Analytical Methodologies for Manganese Dilinoleate

Chromatographic Separations for Purity and Mixture Analysis

Chromatography is essential for separating manganese dilinoleate from complex mixtures, assessing its purity, and analyzing its constituent parts. The choice of method depends on the specific analytical goal, such as quantifying the fatty acid profile or determining the size of molecular aggregates.

Gas chromatography is a powerful technique for analyzing the fatty acid component of this compound. Due to the low volatility of the metallic soap itself, direct analysis is not feasible. Instead, a derivatization step is required to convert the non-volatile linoleate (B1235992) salts into volatile fatty acid methyl esters (FAMEs). This is typically achieved through saponification followed by methylation. oak.go.kr

Once derivatized, the FAMEs are injected into the GC system. The separation is commonly performed on a polar capillary column, which separates fatty acid esters based on their chain length, degree of unsaturation, and isomer configuration. oak.go.krtaylorfrancis.com The separated components then enter the mass spectrometer (MS), which acts as a detector. In the MS, molecules are ionized, often by electron impact, causing them to fragment in a predictable manner. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the unambiguous identification of methyl linoleate and other fatty acids present in the sample. taylorfrancis.comnih.govlipidmaps.org This method is invaluable for confirming the identity of the linoleate moiety and detecting any impurities from other fatty acids. taylorfrancis.com

Table 1: Typical GC-MS Parameters for Linoleic Acid (as FAME) Analysis

Parameter Typical Value/Condition Purpose
Column Type Polar Capillary (e.g., HP-88, ZB-1) Separates FAMEs based on polarity and boiling point. oak.go.krlipidmaps.org
Carrier Gas Helium or Hydrogen Transports the sample through the column.
Injector Mode Split/Splitless Introduces a small, precise volume of the sample onto the column.
Temperature Program Ramped (e.g., 150°C to 250°C) Optimizes separation of different fatty acids. lipidmaps.org
Ionization Mode Electron Impact (EI) at 70 eV Fragments molecules for identification.
MS Detection Mode Selected Ion Monitoring (SIM) or Scan SIM for quantification of known analytes, Scan for identification. oak.go.kr

| Key Mass Fragments (m/z) | 294 (Molecular Ion), various fragments | Used to identify methyl linoleate. oak.go.kr |

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile and thermally sensitive compounds like metal soaps and free fatty acids, often without the need for derivatization. unco.edu Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. taylorfrancis.com In RP-HPLC, the sample is passed through a nonpolar stationary phase (e.g., a C18 column) using a polar mobile phase, typically a mixture of solvents like acetonitrile, methanol (B129727), and water. chromatographyonline.com

Separation is based on the differential partitioning of analytes between the stationary and mobile phases. For this compound, this allows for its separation from other components in a mixture. Detection is often achieved using a UV-Vis detector, as the conjugated double bonds in the linoleic acid structure absorb UV light at specific wavelengths (around 200-235 nm). nih.govagriculturejournals.cz For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS), which provides molecular weight and structural information. An ion-pair reversed-phase HPLC method has been developed for the simultaneous determination of manganese and other metals after forming chelates that can be detected by UV-visible spectrophotometry. nih.gov

Table 2: Example HPLC Conditions for Unsaturated Fatty Acid Analysis

Parameter Typical Value/Condition Purpose
Column Type Reversed-Phase C18 Separates compounds based on hydrophobicity. nih.gov
Mobile Phase Acetonitrile/Water or Methanol/Acetonitrile Gradient Elutes compounds from the column; gradient allows for separation of multiple components.
Detector Photodiode Array (DAD) or UV-Vis Quantifies analytes by measuring light absorbance.
Detection Wavelength 200-235 nm Wavelength range for detecting conjugated double bonds in linoleic acid. agriculturejournals.cz
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the separation.

| Internal Standard | Sorbic Acid or Isotope-labeled analog | Used for accurate quantification. agriculturejournals.cz |

Size Exclusion Chromatography (SEC) is a specialized form of HPLC that separates molecules based on their hydrodynamic volume, or size in solution. researchgate.net This technique is particularly useful for investigating whether this compound exists as individual molecules, forms aggregates (micelles), or is incorporated into larger polymeric structures. In SEC, the stationary phase consists of porous particles. Larger molecules that cannot enter the pores travel a shorter path and elute from the column first, while smaller molecules that can penetrate the pores have a longer path and elute later.

For the analysis of manganese-containing species, SEC is powerfully combined with an element-specific detector like an inductively coupled plasma mass spectrometer (ICP-MS). The SEC-ICP-MS setup allows for the separation of manganese species by size, followed by highly sensitive detection of the manganese as it elutes. This provides a size distribution profile of the manganese-containing compounds in the sample, making it possible to distinguish between low-molecular-weight manganese complexes and larger protein-bound or aggregated forms. researchgate.netrsc.org

Table 3: SEC-ICP-MS System Parameters for Manganese Speciation

Parameter Typical Value/Condition Purpose
Column Type Bio SEC (e.g., Agilent Bio SEC-5) Separates molecules in the desired molecular weight range. researchgate.net
Mobile Phase Volatile Buffer (e.g., Ammonium Acetate) Carries the sample through the column and is compatible with the ICP-MS interface.
Flow Rate 0.3 - 0.5 mL/min Optimized for separation and introduction into the ICP-MS.
Detector Inductively Coupled Plasma Mass Spectrometer (ICP-MS) Provides element-specific detection and quantification of manganese.

| Monitored Isotope | ⁵⁵Mn | The most abundant and interference-free isotope of manganese. |

Elemental and Spectrophotometric Quantification in Research Matrices

These methods focus on determining the quantity of manganese in a sample, which is crucial for understanding the stoichiometry of this compound and its concentration in various research matrices. These techniques typically require a sample digestion step, where strong acids are used to break down the organic linoleate portion, leaving the manganese ions in a solution suitable for analysis. cdc.govthermofisher.com

Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES) are robust techniques for quantifying the total manganese content in a sample. cdc.gov In AAS, a solution containing the manganese ions is aspirated into a flame or a graphite furnace, where it is atomized. A light source specific to manganese (a hollow-cathode lamp) is passed through the atomized sample, and the amount of light absorbed at a characteristic wavelength (279.5 nm for manganese) is proportional to the manganese concentration. cdc.govnemi.gov

Flame AAS (FAAS) is suitable for determining manganese concentrations in the parts-per-million (mg/L) range. nemi.gov

Graphite Furnace AAS (GFAAS) offers significantly lower detection limits, typically in the parts-per-billion (µg/L) range, making it ideal for trace analysis. cdc.govnemi.gov

AES techniques, such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), use a high-temperature plasma to excite the manganese atoms, which then emit light at characteristic wavelengths upon returning to their ground state. The intensity of this emission is measured to determine the manganese concentration. cdc.govnih.gov

Table 4: Comparative Data for AAS Determination of Manganese

Parameter Flame AAS Graphite Furnace AAS
Wavelength 279.5 nm 279.5 nm
Typical Working Range 0.01 - 1.0 mg/L nemi.gov 0.2 - 20 µg/L nemi.gov
Detection Limit ~10 µg/L ~0.2 µg/L nemi.gov
Sample Preparation Acid Digestion Acid Digestion

| Common Interferences | High concentrations of magnesium and silica can interfere. nemi.gov | Matrix effects can be reduced by using a graphite platform and matrix modifiers. nemi.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most sensitive techniques for elemental analysis, capable of detecting manganese at trace and ultra-trace levels (parts-per-trillion or ng/L). biospectra.us The method involves introducing a digested sample into a high-temperature argon plasma, which efficiently ionizes the manganese atoms. These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio.

The primary isotope, ⁵⁵Mn, is typically monitored for quantification. The high sensitivity of ICP-MS makes it the method of choice for applications where the concentration of manganese is extremely low. thermofisher.com Modern instruments, such as triple quadrupole ICP-MS (ICP-MS/MS), can use collision/reaction cells to remove spectroscopic interferences, further improving accuracy and achieving exceptionally low detection limits. geotraces.org

Table 5: Performance Characteristics of ICP-MS for Manganese Analysis

Parameter Typical Value/Condition Significance
Instrument Triple Quadrupole ICP-MS Offers high sensitivity and interference removal. thermofisher.com
Monitored Isotope ⁵⁵Mn Most abundant isotope, providing the strongest signal.
Internal Standards Sc, Ge, Rh, Re Used to correct for instrumental drift and matrix effects. thermofisher.com
Limit of Detection (LoD) < 0.05 nmol/L or sub-µg/L range Demonstrates the ultra-trace analytical capability. thermofisher.comgeotraces.org
Linearity Range Several orders of magnitude (e.g., 0.1 - 100 µg/L) Allows for the analysis of a wide range of concentrations without dilution. thermofisher.com

| Sample Preparation | Microwave-assisted acid digestion | Ensures complete dissolution of the organic matrix. biospectra.us |

UV-Visible Spectrophotometry for Solution Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a versatile and widely utilized analytical technique for determining the concentration of absorbing species in a solution. electrochemsci.org This method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species. researchgate.net For this compound, this technique can be employed to quantify its concentration in various organic solvents, provided that the compound exhibits absorbance in the UV-Vis range (typically 200-800 nm).

The fundamental principle involves measuring the attenuation of a beam of light as it passes through a sample solution. The absorbance (A) is directly proportional to the molar absorptivity (ε), the path length of the light through the solution (l), and the concentration of the analyte (c), as described by the equation A = εlc. Manganous salts in aqueous solutions can appear as a very pale pink, indicating some light absorption in the visible region. researchgate.net The color intensity, and thus the absorbance, can be directly correlated with the concentration. electrochemsci.org

The analytical procedure for determining the concentration of this compound typically involves the following steps:

Determination of Maximum Wavelength (λmax): A solution of this compound is scanned across a range of wavelengths to identify the wavelength at which maximum absorbance occurs (λmax). Performing measurements at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law. For various manganese complexes, characteristic absorption peaks can be identified; for instance, aqueous MnSO4 solutions show peaks at 401 nm and 530 nm. sfu.ca

Preparation of Standard Solutions: A series of solutions with known concentrations of this compound are meticulously prepared through serial dilution from a stock solution.

Generation of a Calibration Curve: The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. According to the Beer-Lambert Law, this plot should yield a straight line passing through the origin, and its linearity (often assessed by the correlation coefficient, R²) is a measure of the quality of the calibration. researchgate.netnih.gov

Measurement of the Unknown Sample: The absorbance of the sample solution with an unknown concentration is measured under the same experimental conditions.

Concentration Determination: The concentration of this compound in the unknown sample is determined by interpolating its absorbance value on the calibration curve.

This method is valued for its simplicity, speed, and non-destructive nature. researchgate.net However, its accuracy is contingent upon the purity of the compound and the absence of interfering substances that absorb at the same wavelength.

Table 1: Example Calibration Data for this compound in Toluene at λmax = 530 nm

Standard SolutionConcentration (mmol/L)Absorbance (A.U.)
Blank (Toluene)0.000.000
Std 10.200.145
Std 20.400.291
Std 30.600.434
Std 40.800.582
Std 51.000.725
Unknown SampleTo be determined0.363

From the plot of this data, a linear regression would yield an equation (e.g., y = 0.725x + 0.001, R² = 0.999), which is then used to calculate the concentration of the unknown sample.

Electrochemical Techniques for Redox Characterization

Electrochemical methods are powerful tools for investigating the redox properties of metal complexes like this compound. nih.gov These techniques probe the transfer of electrons to and from the molecule, providing insights into accessible oxidation states, redox potentials, and the kinetics of electron transfer. sfu.ca

Cyclic Voltammetry for Oxidation State Determination

Cyclic Voltammetry (CV) is a premier electrochemical technique for studying the redox behavior of a species in solution. sfu.ca It is particularly useful for determining the formal redox potentials of a compound, which in turn provides information about the stability and accessibility of its various oxidation states. rsdjournal.org For this compound, which typically features manganese in the +2 oxidation state, CV can be used to investigate its oxidation to Mn(III) and potentially Mn(IV), as well as its reduction to lower oxidation states. electrochemsci.org

In a CV experiment, a solution containing the analyte (this compound) and a supporting electrolyte is subjected to a linearly scanned potential at a working electrode. The potential is swept from a starting point to a switching potential and then back again, while the resulting current is measured. sfu.ca The resulting plot of current versus potential is known as a cyclic voltammogram.

A reversible, one-electron transfer process will show a characteristic pair of peaks: an anodic peak (Ipa) corresponding to oxidation and a cathodic peak (Ipc) corresponding to reduction. Key parameters derived from the voltammogram are:

Anodic and Cathodic Peak Potentials (Epa and Epc): The potentials at which the anodic and cathodic peak currents occur.

Formal Redox Potential (E½): This is the thermodynamic standard potential for the redox couple and is typically estimated as the average of the anodic and cathodic peak potentials (E½ = (Epa + Epc)/2). For this compound, a peak corresponding to the Mn(II)/Mn(III) couple would be expected. researchgate.net The value of E½ indicates the ease or difficulty of oxidizing the Mn(II) center.

Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25°C, where n is the number of electrons transferred. Deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics.

Peak Currents (Ipa and Ipc): The magnitudes of the peak currents. For a reversible process, the ratio of the peak currents (Ipa/Ipc) should be close to unity.

By observing the number of redox couples within the potential window of the solvent, one can determine the stable and accessible oxidation states of manganese in the dilinoleate complex under the experimental conditions. electrochemsci.org

Table 2: Representative Cyclic Voltammetry Data for a this compound Solution

ParameterValueDescription
Scan Rate (ν)100 mV/sRate of potential sweep.
Anodic Peak Potential (Epa)+0.58 VPotential of Mn(II) → Mn(III) oxidation.
Cathodic Peak Potential (Epc)+0.51 VPotential of Mn(III) → Mn(II) reduction.
Formal Potential (E½)+0.545 V(Epa + Epc)/2, characteristic of the Mn(II)/Mn(III) couple.
Peak Separation (ΔEp)70 mV(Epa - Epc), indicates quasi-reversible kinetics.
Anodic Peak Current (Ipa)15.2 µACurrent associated with the oxidation process.
Cathodic Peak Current (Ipc)-14.9 µACurrent associated with the reduction process.
Peak Current Ratio (Ipa/Ipc)1.02Indicates good chemical stability of the oxidized species.

Note: Potentials are reported versus a Ag/AgCl reference electrode.

Chronoamperometry in Investigating Redox Kinetics

Chronoamperometry is an electrochemical technique used to investigate the kinetics of chemical reactions and to determine the diffusion coefficients of electroactive species. The experiment involves stepping the potential of the working electrode from a value where no reaction occurs to a potential where the redox reaction of interest is diffusion-limited, and the resulting current is monitored as a function of time. mdpi.com

When the potential is stepped to a level sufficient to cause the oxidation or reduction of this compound, the concentration of the reactant at the electrode surface is depleted. This creates a concentration gradient, causing the this compound molecules to diffuse from the bulk solution to the electrode surface. The resulting current is initially high and then decays over time as the diffusion layer expands.

For a diffusion-controlled process at a planar electrode, the relationship between current (I), time (t), and other parameters is described by the Cottrell equation:

I(t) = (nFACD½) / (π½t½)

where:

n is the number of electrons transferred

F is the Faraday constant (96,485 C/mol)

A is the electrode area (cm²)

C is the bulk concentration of the analyte (mol/cm³)

D is the diffusion coefficient (cm²/s)

By plotting the measured current (I) against t-½, a straight line should be obtained for a diffusion-controlled process. The slope of this line can be used to calculate the diffusion coefficient (D) of the this compound complex, a key kinetic parameter that describes its mobility in the solution. utexas.edu This information is crucial for understanding the mass transport aspects of its redox reactions.

Table 3: Example Chronoamperometry Data and Cottrell Analysis

Time (s)Current (µA)t-1/2 (s-1/2)
0.125.33.162
0.511.31.414
1.08.01.000
2.05.70.707
4.04.00.500
6.03.30.408

A plot of I vs. t-1/2 would yield a straight line whose slope is proportional to D1/2, allowing for the determination of the diffusion coefficient.

Manganese Dilinoleate in Catalytic and Material Science Research Applications

Role in Homogeneous and Heterogeneous Catalysis

The catalytic activity of manganese complexes is a broad field of study, with applications ranging from oxidation and hydrogenation to polymerization. rsc.orgalfachemic.com The design of catalysts often centers on principles like metal-ligand bifunctionality, where both the metal center and the ligand participate in the reaction, and redox activity. researchgate.net Investigations into manganese dilinoleate's catalytic role would explore these fundamental concepts.

Manganese-catalyzed oxidation reactions are crucial in both industrial and biological systems. Mechanistic studies often reveal the involvement of high-valent manganese-oxo species as key reactive intermediates. nih.govnih.gov Research into catalysts like this compound would focus on similar pathways.

The proposed mechanism for many manganese-catalyzed oxidations involves a two-electron process. nih.govnih.gov The catalytic cycle is often initiated by the reaction of the manganese complex with an oxidant, such as hydrogen peroxide (H₂O₂), to form an electrophilic high-valent manganese-oxo species. rsc.org This powerful oxidizing agent can then react with a substrate. For the oxidation of alcohols, for example, the rate-determining step is frequently the abstraction of a hydrogen atom from the alcohol's α-C-H bond. nih.govnih.gov Similarly, in the functionalization of alkanes, a putative Mn=O species is thought to homolytically abstract a hydrogen from a C-H bond, generating a carbon radical and a Mn-OH intermediate. ufl.edu

A general catalytic cycle for the oxidation of substrates catalyzed by manganese complexes is outlined below:

Activation: The initial manganese complex reacts with a terminal oxidant (e.g., H₂O₂) to form a high-valent Mn-oxo intermediate.

Substrate Oxidation: The Mn-oxo species abstracts a hydrogen atom or attacks a double bond of the substrate.

Product Formation: The oxidized substrate is released as the product.

Catalyst Regeneration: The manganese center is reduced and then re-oxidized by another molecule of the oxidant to regenerate the active catalyst for the next cycle.

Manganese complexes have emerged as sustainable and cost-effective catalysts for hydrogenation and dehydrogenation reactions, which are fundamental processes in organic synthesis. rsc.orgthieme-connect.de The mechanisms for these transformations are diverse and highly dependent on the catalyst's ligand architecture.

Hydrogenation: In many manganese-catalyzed hydrogenation reactions, the mechanism involves a "metal-ligand bifunctional" pathway. researchgate.net In this model, the catalyst does not simply bind the substrate and the hydrogen source (like H₂); instead, both the metal and a coordinated ligand actively participate. The process often involves the heterolytic cleavage of H₂, where the proton is transferred to a basic site on the ligand and the hydride binds to the manganese center. This activated Mn-H species then delivers the hydride to the substrate (e.g., a carbonyl or nitrile group). thieme-connect.denih.gov

Dehydrogenation: For dehydrogenation reactions, such as the conversion of alcohols to aldehydes or ketones, a proposed pathway involves an "outer-sphere hydrogen transfer." rsc.org The catalytically active species, which may be a manganese(III) amido complex, facilitates the removal of hydrogen from the alcohol substrate. This process generates a manganese(III) hydride intermediate, from which molecular hydrogen gas is subsequently released, regenerating the active catalyst. rsc.org

Research into this compound for these applications would investigate how the linoleate (B1235992) ligands might participate in or electronically influence these bifunctional or outer-sphere mechanisms.

Manganese complexes are explored as catalysts for polymerization, particularly for reactions involving hydrosilanes to produce materials like poly(silylether)s. nih.gov The catalytic mechanism often leverages the dual reactivity of the manganese center, enabling it to catalyze different types of bond formation within the same polymerization process. nih.gov

Polymerization reactions generally proceed through a chain-reaction mechanism that includes three main stages: initiation, propagation, and termination. purdue.eduuomustansiriyah.edu.iqyoutube.com

Initiation: A reactive species, often a free radical, is generated. A manganese complex can act as an initiator, for example, by reacting to form a species that attacks a monomer's double bond. purdue.edu

Propagation: The newly formed radical monomer adds to another monomer, extending the polymer chain and regenerating the radical at the growing end. uomustansiriyah.edu.iq This step repeats to build the long polymer chain.

Termination: The growing chains are deactivated when two radicals combine or through other termination pathways, ending the polymerization process. purdue.edu

In the context of this compound, its role could be to initiate such a chain reaction. The decomposition of the manganese complex could generate radicals that trigger the polymerization of vinyl monomers. The specific structure of the linoleate ligand could influence the solubility of the catalyst in the monomer mixture and the kinetics of the initiation step.

Achieving stereoselectivity, the preferential formation of one stereoisomer over another, is a significant goal in catalysis. With manganese catalysts, stereoselectivity is typically controlled by designing chiral ligands that create a specific three-dimensional environment around the active metal center. nih.govresearchgate.net

Computational studies, such as Density Functional Theory (DFT), have been employed to understand and predict the sources of enantioselectivity in manganese-catalyzed reactions like hydrogenation. nih.govresearchgate.net These investigations have identified two primary strategies for enhancing selectivity:

Steric Bulk: Introducing bulky groups on the ligand can physically block one approach of the substrate to the catalyst's active site, thereby destabilizing one of the diastereomeric transition states and favoring the formation of a specific enantiomer. nih.govresearchgate.net

Noncovalent Interactions: Enhancing π-stacking interactions between the catalyst's ligand and an aromatic substrate can stabilize the transition state leading to the major product. This is often achieved by extending the π-system of the ligand. nih.gov

For a system involving this compound, achieving stereoselectivity would require the modification of the linoleate ligands or the addition of external chiral ligands to the coordination sphere of the manganese ion. Research would focus on how these modifications create the necessary steric and electronic environment to influence the reaction's stereochemical outcome.

Advanced Material Science Applications

In material science, metal-organic compounds are frequently used as precursors for the synthesis of well-defined inorganic nanostructures. The organic ligands provide solubility and control over the decomposition process, allowing for the formation of materials with specific phases, sizes, and morphologies.

This compound serves as a metal-organic precursor for synthesizing various manganese oxide (MnOx) nanostructures and thin films. nih.govpolimi.it The synthesis often employs a metal-organic decomposition (MOD) or sol-gel process, where the precursor is heated in a controlled environment to decompose the organic ligands and form the desired inorganic oxide phase. nih.govresearchgate.net

The final phase of the manganese oxide is critically dependent on the calcination (heating) temperature and atmosphere. nih.govpolimi.it For instance, using a manganese carboxylate precursor similar to this compound, different single-phase oxide films can be selectively fabricated:

Mn₂O₃ (Manganese(III) oxide): This phase is typically formed when the precursor is calcined in an air or oxygen-rich atmosphere. nih.gov

Mn₃O₄ (Hausmannite): This mixed-valence Mn(II)/Mn(III) oxide is obtained when the calcination is performed under an inert atmosphere, such as argon or in a vacuum. nih.govpolimi.it

The crystallinity and grain structure of the resulting films are also influenced by the temperature, with higher temperatures generally leading to improved crystallinity and larger grain growth. nih.gov This method provides a versatile route to various manganese oxide materials, which are valuable for applications in energy storage, catalysis, and electronics. mdpi.compolimi.itrsc.org

The table below summarizes typical conditions for synthesizing different manganese oxide phases from a metal-organic precursor via the MOD method. nih.gov

Target Oxide PhaseCalcination AtmosphereTemperature Range (°C)Resulting Structure
Mn₂O₃Air400 - 1000Single-phase polycrystalline
Mn₃O₄Inert (Argon)400 - 1000Single-phase polycrystalline

Investigation of Its Functionality in Hybrid Organic-Inorganic Materials

While specific research focusing exclusively on this compound in hybrid organic-inorganic materials is limited, the broader class of manganese carboxylates, to which this compound belongs, plays a significant role in the synthesis of such materials. These hybrid materials are composites that combine the properties of both organic and inorganic components at the molecular or nanoscale, leading to novel functionalities.

The linoleate component of this compound, being a long-chain fatty acid, can act as an organic building block. The long, flexible hydrocarbon chains can influence the self-assembly and structure of the hybrid material, potentially leading to the formation of lamellar or other organized structures. The manganese ion, on the other hand, serves as the inorganic node. These manganese centers can be linked by the carboxylate groups of the linoleate ligands to form coordination polymers or metal-organic frameworks (MOFs).

In the context of hybrid materials, manganese carboxylates can be used to create nanoparticles within a polymer matrix. For instance, manganese complexes have been incorporated into hybrid resol-silica and carbon-silica nanoparticles mdpi.com. The organic ligands, in this case, the linoleate, can help in the dispersion of the manganese centers within the organic matrix and prevent agglomeration. The thermal stability of long-chain manganese carboxylates is also a relevant factor in the processing of these hybrid materials docsdrive.comscialert.net.

The functionality of this compound in such hybrid materials would be dictated by both the manganese ion and the linoleate ligand. The manganese ion can impart catalytic, magnetic, or optical properties to the material, while the long organic chains of the linoleate can provide solubility in organic solvents, flexibility, and control over the morphology of the final material.

Table 1: Potential Roles of this compound Components in Hybrid Materials

ComponentPotential Functionality
Manganese Ion (Inorganic) Catalytic active site, Magnetic center, Node in Metal-Organic Frameworks
Dilinoleate Ligand (Organic) Structural directing agent, Solubilizing group, Spacer between metal centers

Research on Magnetic Properties and Applications in Molecular Magnets

The study of manganese carboxylates is a cornerstone in the field of molecular magnetism, particularly in the development of Single-Molecule Magnets (SMMs). SMMs are individual molecules that can exhibit classical magnetic behavior, such as hysteresis, below a certain blocking temperature wikipedia.org. This property makes them potential candidates for high-density information storage and quantum computing.

Research in this area has largely focused on polynuclear manganese carboxylate clusters, where multiple manganese ions are bridged by ligands such as acetate (B1210297) or benzoate (B1203000) to form a single, large molecule. The archetypal example is [Mn12O12(O2CCH3)16(H2O)4], often referred to as Mn12-acetate, which was the first molecule discovered to exhibit the properties of a single-molecule magnet wikipedia.orgresearchgate.net.

While there is no specific research detailing the magnetic properties of a simple this compound molecule as a molecular magnet, it is plausible that this compound could serve as a precursor for the synthesis of more complex, polynuclear manganese clusters that do exhibit SMM properties. The long linoleate ligands could influence the structure and nuclearity of the resulting cluster, thereby tuning its magnetic properties. The steric bulk of the linoleate chains might lead to the formation of lower-nuclearity clusters compared to those formed with smaller carboxylates.

The magnetic behavior of manganese-containing materials is highly dependent on the oxidation state of the manganese ions (e.g., Mn(II), Mn(III), Mn(IV)) and their geometric arrangement within the molecule. wikipedia.org For instance, the presence of Mn(III) ions is often crucial for inducing the necessary magnetic anisotropy in SMMs. rsc.org

Table 2: Magnetic Properties of Selected Manganese Carboxylate Clusters

CompoundNuclearityGround State Spin (S)Key Magnetic Feature
[Mn12O12(O2CCH3)16(H2O)4]Mn1210Archetypal Single-Molecule Magnet wikipedia.orgresearchgate.net
[Mn30O24(OH)8(O2CCH2C(CH3)3)32(H2O)2(CH3NO2)4]Mn307High-nuclearity Single-Molecule Magnet researchgate.netcapes.gov.br
[Mn16O16(OMe)6(OAc)16(MeOH)3(H2O)3]Mn16-Net antiferromagnetic coupling with SMM behavior researchgate.netrsc.org

Environmental Transformation and Biogeochemical Cycling of Manganese Dilinoleate Analogs

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation encompasses the chemical and physical processes that break down compounds without the involvement of biological organisms. For manganese dilinoleate analogs, these pathways are critical in determining their environmental persistence.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. Manganese-based metal-organic frameworks (MOFs) and other manganese complexes have demonstrated photocatalytic activity, suggesting that the manganese center can play a role in light-induced degradation processes. mdpi.com For instance, certain manganese-based MOFs exhibit photocatalytic activity under visible light, leading to the oxidative coupling of organic molecules. mdpi.com This suggests that the manganese ion in this compound could potentially absorb light energy and facilitate the degradation of the linoleate (B1235992) ligands. The presence of manganese can enhance the degradation of organic portions of the molecule, as seen in studies of manganese carboxylates used as pro-degradants in polymers. ump.edu.my The general mechanism involves the absorption of light, leading to the formation of reactive oxygen species (ROS) which then attack the organic structure. tandfonline.com

Table 1: Factors Influencing Photolytic Degradation of Manganese Organic Complexes

FactorInfluence on Degradation RateDescription
Wavelength of Light Increases with decreasing wavelength (higher energy)UV radiation is generally more effective than visible light in initiating photolytic reactions.
Presence of Photosensitizers Can increase the rateOther molecules in the environment can absorb light and transfer the energy to the manganese complex, accelerating degradation.
Quantum Yield Varies depending on the specific complexThe efficiency with which absorbed light leads to a chemical change.
Environmental Matrix Can either enhance or inhibitThe presence of water, dissolved organic matter, and other substances can affect light penetration and the availability of reactants.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of this compound, hydrolysis would involve the cleavage of the ester-like bond between the manganese ion and the linoleate carboxyl group. Metal soaps, including those of manganese, can undergo hydrolysis, particularly under acidic or alkaline conditions, to yield the free fatty acid (linoleic acid) and a manganese hydroxide (B78521) or oxide. google.comsci-hub.stresearchgate.net The rate of hydrolysis is influenced by pH, temperature, and the presence of other ions in the water. While specific data on this compound is scarce, the general behavior of metal carboxylates suggests that it would be susceptible to hydrolysis in aquatic environments.

Solvolysis is a more general term for the reaction of a substance with the solvent. In non-aqueous environments, other solvents could play a similar role to water in breaking down the this compound complex.

Manganese is a redox-sensitive element, existing in multiple oxidation states, primarily Mn(II), Mn(III), and Mn(IV) in the environment. encyclopedia.pubgoogle.com The manganese in this compound is in the Mn(II) state. In soils and sediments, the redox state of manganese is a critical factor controlling its mobility and bioavailability. encyclopedia.pubgoldschmidt.info Under oxidizing conditions, Mn(II) can be oxidized to form insoluble Mn(III) and Mn(IV) oxides. acs.org Conversely, under reducing conditions, often mediated by microbial activity, these manganese oxides can be reduced back to the more soluble Mn(II) form. goldschmidt.infobohrium.com The redox potential (Eh) and pH of the soil or sediment are the master variables controlling these transformations. bohrium.com For example, at a low pH, Mn(II) is more stable, while at a higher pH, oxidation to Mn(III) and Mn(IV) is favored. encyclopedia.pub

The organic linoleate portion of the molecule can also undergo redox reactions. The double bonds in the linoleate chain are susceptible to oxidation. The presence of the manganese ion can potentially catalyze these oxidative processes, as manganese compounds are known to be effective catalysts for the degradation of organic pollutants. tandfonline.comresearchgate.net

Biogeochemical Cycling Research

The biogeochemical cycling of manganese is intricately linked with microbial activity. Microorganisms can influence the speciation, mobility, and bioavailability of manganese and associated organic ligands in the environment.

Microorganisms play a crucial role in both the oxidation and reduction of manganese in the environment. nih.govnih.govmdpi.com Certain bacteria and fungi can enzymatically oxidize Mn(II) to form manganese oxides, a process that can lead to the precipitation of manganese. slideshare.netresearchgate.net This microbial oxidation is often more rapid and occurs under a wider range of pH and Eh conditions than abiotic oxidation. nih.gov

Conversely, many microorganisms can use manganese oxides as terminal electron acceptors during the anaerobic respiration of organic matter, leading to the reductive dissolution of these oxides and the release of soluble Mn(II). nih.govslideshare.net This process is coupled to the degradation of organic compounds. oup.com In the case of this compound, the linoleate ligand could serve as a carbon and energy source for heterotrophic microorganisms. Its degradation would release Mn(II) into the environment, where it would then be subject to microbial oxidation or further transport. Some bacteria can degrade metal-EDTA complexes by first dissociating the metal ion, a process that could be analogous to the microbial breakdown of this compound. wikipedia.org

Table 2: Microbial Processes Affecting Manganese and Organic Ligands

ProcessMediating MicroorganismsEnvironmental Impact
Manganese Oxidation Bacteria (e.g., Leptothrix, Pseudomonas), FungiDecreases manganese solubility and mobility; formation of manganese oxides.
Manganese Reduction Bacteria (e.g., Shewanella, Geobacter), FungiIncreases manganese solubility and mobility; coupled to organic matter decomposition.
Organic Ligand Degradation Various heterotrophic bacteria and fungiBreakdown of the organic component, releasing the metal ion and providing carbon and energy for microbial growth.

In soils and sediments, manganese can exist in various forms, including dissolved ions, exchangeable ions adsorbed to mineral surfaces and organic matter, and as a component of primary and secondary minerals. encyclopedia.pubwisc.edu The linoleate portion of this compound, being an organic ligand, can influence the sorption and mobility of manganese. Organic acids can form complexes with manganese, potentially increasing its solubility and mobility in the soil solution. acs.org However, these organic ligands can also be adsorbed onto soil mineral surfaces, such as iron and aluminum oxides, which could lead to the co-sorption of manganese.

Soil organic matter plays a significant role in the sequestration of manganese. wisc.edu High organic matter content can lead to the formation of stable manganese-organic complexes, which can reduce the concentration of free Mn(II) in the soil solution. wisc.edu Over time, the linoleate from this compound will be incorporated into the soil organic matter pool through microbial decomposition and humification processes. The manganese, once released, will participate in the broader biogeochemical cycle of manganese in the soil, being taken up by plants, adsorbed to soil particles, or leached into groundwater depending on the prevailing environmental conditions. wikipedia.orgopenalex.org

Transport and Speciation Research in Water Systems

The transport and ultimate fate of this compound and its analogs in aquatic systems are fundamentally governed by their speciation, which is largely dictated by their low aqueous solubility. Research on manganese carboxylates with long fatty acid chains, such as stearates and palmitates, indicates they are insoluble in water. This insolubility is a key factor, suggesting that these compounds will primarily exist in particulate form rather than as dissolved species upon entering a water body.

The environmental behavior of these manganese-containing metallic soaps is therefore closely linked to the transport dynamics of particulate matter in aquatic environments. This includes processes such as advection with water currents, dispersion, settling, and resuspension from sediments.

Speciation in the Water Column

Once introduced into a water system, this compound is expected to undergo several transformations that influence its speciation:

Aggregation and Colloidal Formation: Due to their hydrophobic nature, molecules of this compound will likely aggregate to form colloidal particles or larger suspended solids. The stability of these colloids can be influenced by water chemistry, including pH and the presence of natural organic matter.

Adsorption onto Suspended Particulate Matter: this compound particles can adsorb onto the surfaces of other suspended materials, such as clay, silt, and organic detritus. This association with larger particles will affect their settling rates and transport pathways.

Interaction with Dissolved Organic Matter (DOM): While insoluble, this compound may interact with dissolved organic matter. DOM can coat the surface of the particles, potentially altering their surface charge and aggregation behavior, which in turn influences their transport and deposition.

Transport Mechanisms

The transport of particulate this compound is governed by the physical dynamics of the water body:

Advection and Dispersion: Suspended particles of this compound will be carried along with the flow of water (advection) and spread out due to turbulence (dispersion). In riverine systems, this can lead to downstream transport over significant distances.

Settling and Deposition: The gravitational settling of this compound particles and the larger suspended solids they are associated with leads to their deposition in bottom sediments. The rate of settling is dependent on the size, density, and shape of the particles.

Resuspension: Deposited particles can be resuspended into the water column by high-flow events, bioturbation (the mixing of sediments by organisms), or other disturbances. This process can remobilize the compound, making it available for further transport.

Partitioning and Sediment-Water Interactions

The partitioning of this compound between the water column and sediment is a critical aspect of its environmental fate. Given its insolubility, the vast majority of this compound is expected to be found in the sediment compartment.

Sediment as a Sink: Bottom sediments are the primary sink for insoluble compounds like this compound. Over time, burial by subsequent layers of sediment can lead to long-term sequestration.

Potential for Transformation in Sediments: Within the sediment, this compound may undergo biotic and abiotic degradation, although the long-chain fatty acids are generally persistent. The manganese itself may be subject to changes in its oxidation state depending on the redox conditions of the sediment.

Illustrative Data on Analogous Compounds

Direct experimental data on the transport and speciation of this compound in natural water systems is scarce. However, the behavior of other insoluble metal soaps and long-chain fatty acids can provide insights. The following tables summarize the expected properties and behaviors based on these analogs.

PropertyExpected Characteristic for this compound AnalogsRationale based on Analogous Compounds (Metal Soaps, Long-Chain Carboxylates)
Aqueous Solubility Very Low / InsolubleManganese stearate (B1226849) and palmitate are reported as insoluble in water.
Primary Physical Form Particulate (colloidal to suspended solids)Hydrophobic nature promotes aggregation and association with particulate matter.
Transport Mechanism Advection and dispersion of suspended particlesInsoluble compounds are transported with the flow of water as solids.
Primary Environmental Sink SedimentsGravitational settling leads to deposition and accumulation in bottom sediments.

Table 1: Expected Physicochemical Properties and Environmental Fate of this compound Analogs in Water Systems

Speciation Process Influencing Factors Expected Outcome for this compound Analogs
Aggregation/Colloidal Formation Hydrophobicity, Water Chemistry (pH, ionic strength) Formation of stable or unstable colloids and larger aggregates in the water column.
Adsorption onto Particulates Particle size, Surface area of suspended matter Association with clay, silt, and organic detritus, affecting transport and fate.
Interaction with DOM Concentration and character of DOM Surface coating of particles, potentially altering aggregation and deposition rates.

| Partitioning | High octanol-water partition coefficient (Kow) | Strong preference for the sediment phase over the aqueous phase. |

Table 2: Key Speciation Processes for this compound Analogs in Aquatic Environments

Future Research Directions and Methodological Advancements

Integration of Multimodal Characterization Techniques

To capture the dynamic nature of manganese dilinoleate in reactive environments, it is crucial to move beyond static characterization methods. The integration of multiple analytical techniques, especially in real-time, offers a more holistic view of its chemical transformations.

Operando Spectroscopy for Real-Time Mechanistic Studies

Operando spectroscopy is a powerful methodology that involves the spectroscopic characterization of a material while it is undergoing a reaction, coupled with simultaneous measurement of its activity and selectivity. wikipedia.org This approach is critical for establishing direct relationships between the structure of this compound and its reactivity, providing invaluable information about reaction mechanisms. wikipedia.org

Future research should focus on applying operando techniques like Fourier-transform infrared (FTIR), Raman, and X-ray absorption spectroscopy (XAS) to study this compound. For instance, in catalytic applications, these methods can track changes in the oxidation state of the manganese center and the coordination environment of the linoleate (B1235992) ligands under true working conditions. wikipedia.orgresearchgate.net

Time-resolved spectroscopy methods are particularly insightful. Studies on other manganese-carboxylate systems have demonstrated the ability to observe mechanistic processes occurring on timescales from picoseconds to hours. nih.govacs.org For example, time-resolved infrared spectroscopy has been used to directly observe the concerted metalation deprotonation (CMD) mechanism, where carboxylate groups mediate C-H bond activation at a manganese center. researchgate.netnih.govacs.org Applying such techniques to reactions involving this compound could reveal transient intermediates and quantify the rates of fundamental steps like ligand substitution and bond formation, offering a complete picture of the catalytic cycle. nih.govacs.org

Table 1: Potential Operando Spectroscopy Applications for this compound Studies

Spectroscopic Technique Information Gained Potential Application
Operando FTIR/Raman Vibrational modes of carboxylate group and C-C bonds of linoleate. Monitoring ligand binding, dissociation, and structural changes during oxidation or polymerization reactions. nih.govrsc.org
Operando XAS (XANES/EXAFS) Oxidation state and local coordination environment of the Mn center. Elucidating redox cycling of manganese in catalytic processes; determining bond lengths and coordination numbers in reactive intermediates. wikipedia.org

| Time-Resolved IR Spectroscopy | Observation of short-lived intermediates and reaction kinetics. | Tracking the formation and decay of transient species in photocatalytic or thermally initiated reactions involving this compound. nih.govacs.org |

Hyphenated Analytical Approaches for Complex System Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures containing this compound and its reaction products. nih.govchemijournal.com The combination of liquid chromatography (LC) with mass spectrometry (MS), for example, provides both separation of components and their structural identification. saspublishers.com

A key area of application is in the study of oxidation products of the linoleate ligands. Research on the enzymatic oxygenation of linoleate by manganese-lipoxygenase has successfully utilized liquid chromatography-mass spectrometry (LC-MS) with an ion trap detector (MSn) to identify various hydroperoxide and hydroxide (B78521) metabolites. nih.gov This approach can be directly adapted to study the degradation products of this compound in environments where it is used as a drier or pro-oxidant, allowing for the separation and identification of complex oxidation products in a single analysis. nih.gov The use of tandem mass spectrometry (MS/MS) can further provide detailed structural information by fragmenting specific ions.

Table 2: Hyphenated Techniques for the Analysis of this compound Systems

Hyphenated Technique Separation Principle Detection Principle Application Example
LC-MS/MS Liquid Chromatography (e.g., reversed-phase, normal-phase) Mass Spectrometry (Tandem) Separation and structural elucidation of this compound isomers, oxidation products, and metabolites in complex matrices. nih.govnih.gov
GC-MS Gas Chromatography Mass Spectrometry Analysis of volatile degradation products resulting from the thermal decomposition of this compound. chemijournal.com

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | On-line structural analysis of separated reaction products without the need for isolation, providing detailed connectivity information. |

Advancements in Theoretical and Computational Modeling

Computational modeling provides molecular-level insights that are often inaccessible through experimental techniques alone. Future advancements in this area will significantly enhance the predictive power for designing and understanding systems containing this compound.

Development of More Accurate and Efficient Computational Algorithms

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying transition metal complexes. unifr.ch DFT calculations can elucidate the electronic structure, spin states, and geometries of this compound and its derivatives. nih.govresearchgate.net Studies on various manganese complexes have shown that DFT can accurately predict properties like oxidation potentials and can be used to investigate reaction mechanisms, such as the activation of molecular oxygen. nih.gov Future work should focus on applying DFT to model the reaction pathways involving this compound, for example, by calculating the energy barriers for hydroperoxide decomposition, a key step in its function as a drying agent. Time-dependent DFT (TDDFT) can also be employed to predict and interpret the electronic spectra (e.g., UV-Vis) of the complex and its intermediates. nih.gov

Machine Learning Approaches for Predicting Reactivity and Properties

Machine learning (ML) is emerging as a powerful tool to accelerate the discovery and optimization of materials by learning from existing data. nih.govresearchgate.net ML models can be trained to predict the properties and reactivity of compounds, bypassing the need for extensive and costly experiments or quantum chemical calculations. rsc.org

For this compound, ML models could be developed to predict its catalytic performance based on a set of molecular descriptors. For instance, neural networks have been successfully used to predict the reactivity of manganese ore-based oxygen carriers. researchgate.net A similar approach could predict the drying efficiency or oxidative stability of this compound in different formulations. Furthermore, machine learning can be applied to predict how the composition of manganese-containing materials affects their electronic structure, which is key to understanding their catalytic performance. ucdavis.edumdpi.com

Table 3: Potential Machine Learning Applications for this compound

ML Model Type Input Features (Descriptors) Predicted Property Potential Impact
Regression Models (e.g., Neural Networks, Random Forest) Molecular structure, electronic properties (from DFT), experimental reaction conditions. Catalytic activity, reaction yield, degradation rate. Rapid screening of modified this compound structures or formulations for optimized performance. researchgate.netmdpi.com

| Classification Models | Spectroscopic data (IR, Raman), chemical composition. | Stability classification (e.g., stable/unstable), reaction outcome prediction. | High-throughput analysis of experimental data and quality control. nih.gov |

Multiscale Modeling of this compound in Complex Environments

The behavior of this compound often depends on its interaction with a larger, complex environment, such as a polymer matrix in a coating. scialert.net Multiscale modeling techniques are essential for bridging the gap between the atomistic scale of the molecule and the macroscopic properties of the material. nobelprize.orgharvard.edu These methods combine different levels of simulation, from quantum mechanics for the reactive center to coarse-grained models for the bulk material. rsc.orgnih.gov

For example, a multiscale approach could model the catalytic oxidation of a polymer film initiated by this compound. DFT could be used to model the initial bond-breaking and radical formation steps at the manganese center. The results from these quantum calculations can then be used to parameterize force fields for classical molecular dynamics (MD) simulations, which can model the diffusion of the manganese complex and reactive species within the polymer matrix over longer timescales. researchgate.net Finally, this information can feed into continuum models to predict macroscopic properties like film hardening or degradation. mdpi.com Such models are crucial for designing durable materials and optimizing the performance of additives like this compound. researchgate.net

Interdisciplinary Research Frontiers

The development and application of manganese compounds, including this compound, are increasingly influenced by interdisciplinary research that merges principles from biology, sustainable chemistry, and advanced analytical sciences. These frontiers are paving the way for novel applications, more environmentally benign production methods, and a deeper understanding of the environmental behavior of these compounds.

Nature frequently utilizes manganese ions at the active sites of enzymes to perform critical biological reactions, such as the disproportionation of hydrogen peroxide by manganese catalases (MnCAT) and water oxidation in photosystem II. conicet.gov.armdpi.com This has inspired a growing field of research focused on creating synthetic manganese complexes that mimic the structure and function of these metalloenzymes. rsc.orguu.nl The goal is to develop efficient and selective catalysts for a variety of chemical transformations.

Research in this area focuses on designing ligands that replicate the coordination environment of manganese in enzymes. acs.org These bio-inspired catalysts often feature dinuclear manganese cores, stabilized by bridging ligands like carboxylates, which play a crucial role in tuning the redox potentials and catalytic activity of the complex. conicet.gov.armdpi.com For instance, manganese complexes have been developed that effectively catalyze asymmetric oxidation reactions, using environmentally benign oxidants like hydrogen peroxide. uu.nlacs.org

In the context of this compound, the long-chain carboxylate (linoleate) ligands could be leveraged in biomimetic catalyst design. The hydrocarbon chains might influence the catalyst's solubility in nonpolar media, enabling its use in organic synthesis or for applications in lipid-rich environments. Future research could explore how the specific coordination of linoleate ligands around a manganese center affects its ability to mimic the function of manganese-dependent enzymes, potentially leading to novel catalysts for selective oxidations or polymer degradation. The development of such systems is crucial for understanding the mechanisms of natural enzymes and for creating new catalysts for green chemistry applications. rsc.org

Table 1: Comparison of Natural Manganese Enzymes and Biomimetic Complexes

FeatureNatural Manganese Enzymes (e.g., MnCAT)Bio-inspired/Biomimetic Mn Complexes
Active Site Typically a dinuclear manganese core (Mn-Mn) bridged by carboxylate and solvent molecules. conicet.gov.arSynthetic ligands designed to replicate the natural coordination environment, often incorporating carboxylate functionalities. mdpi.com
Function Highly efficient and specific catalysis of biological reactions (e.g., H₂O₂ disproportionation). conicet.gov.arCatalyze a range of reactions including oxidation, epoxidation, and water splitting. uu.nlacs.org
Ligand Type Amino acid residues (e.g., glutamate, histidine) and solvent molecules. conicet.gov.arVaried organic molecules, including N4 ligands, aminopyridines, and potentially long-chain carboxylates like linoleate. acs.org
Oxidant Used Biological substrates.Common chemical oxidants like hydrogen peroxide (H₂O₂). acs.org
Research Goal Understanding biological processes.Developing novel, efficient, and selective catalysts for industrial and synthetic applications. rsc.orguu.nl

The production of metal carboxylates, including this compound, is undergoing a transformation driven by the principles of sustainable and green chemistry. cyclohexylamine.net Traditional synthesis methods often involve multiple steps, harsh reaction conditions, and the generation of significant waste, which creates challenges for purification and reproducibility. google.com Consequently, research is increasingly focused on developing cleaner, more efficient, and atom-economical synthetic routes.

One promising frontier is the use of direct electrochemical synthesis. researchgate.net This method involves the oxidation of a manganese metal anode in a solution containing linoleic acid, potentially in a suitable solvent like acetonitrile. researchgate.net This approach can offer high yields under mild conditions, avoids the use of harsh reagents, and simplifies product isolation, aligning with the goals of green chemistry. Another innovative approach is a solution-based synthesis that involves the thermal decomposition of an organometallic manganese precursor in the presence of a stoichiometric excess of the carboxylic acid. google.com This method can produce a final product that does not require additional purification steps, improving consistency and quality. google.com

Furthermore, the broader field of sustainable chemistry emphasizes the use of renewable starting materials and minimizing energy consumption. uit.no As linoleic acid is derived from natural oils, its use in synthesizing this compound is inherently aligned with these principles. Future research will likely focus on optimizing these novel synthetic methods to reduce solvent use, lower energy input, and integrate them into continuous flow processes, making the production of this compound more economically viable and environmentally friendly. rsc.org

Table 2: Comparison of Synthetic Methodologies for Metal Carboxylates

MethodologyDescriptionAdvantagesDisadvantages
Conventional Salt Metathesis Reaction of a soluble manganese salt with a salt of linoleic acid in a solvent.Simple concept, widely used.Often requires multiple purification steps; can result in variable stoichiometry and purity. google.com
Direct Electrochemical Synthesis Oxidation of a manganese metal anode in a solution of linoleic acid. researchgate.netMild conditions, high purity, no salt byproducts, ecologically safer. researchgate.netMay require specialized equipment; solvent choice is critical.
Solution-based Thermal Decomposition Heating an organometallic manganese precursor with an excess of linoleic acid. google.comHigh reproducibility, no additional purification needed, known quantity of metal species. google.comRequires specific organometallic precursors which may be costly or sensitive.
Heterogeneous Catalysis in Flow Using a solid manganese catalyst to promote reactions in a continuous flow system. rsc.orgMinimal metal contamination, catalyst is reusable, efficient for large-scale production. rsc.orgPrimarily developed for catalytic applications rather than bulk synthesis of the compound itself.

Understanding the environmental fate and impact of manganese requires distinguishing between its various chemical forms, a process known as speciation. icm.edu.plbibliotekanauki.pl The toxicity, mobility, and bioavailability of manganese are highly dependent on its oxidation state and whether it is in an inorganic or organometallic form. icm.edu.plresearchgate.net While naturally occurring manganese exists primarily as Mn(II) ions and Mn(IV) oxides, the introduction of compounds like this compound into the environment necessitates analytical methods capable of detecting and quantifying specific organomanganese species.

To address this challenge, researchers are developing and refining advanced analytical techniques, particularly "hyphenated methods" that couple a separation technique with a sensitive detector. icm.edu.plicm.edu.pl These methods are essential for analyzing complex environmental samples such as water, soil, and air. who.intszif.hu

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) allows for the physical separation of different manganese compounds based on properties like size or polarity, followed by highly sensitive and element-specific detection. icm.edu.pl

Capillary Electrophoresis (CE) coupled with ICP-MS offers rapid separation with high efficiency, requiring only very small sample sizes. icm.edu.pl

X-ray Absorption Spectroscopy (XAS) , including techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information about the oxidation state and local atomic coordination of manganese in solid samples like soils and sediments without requiring extraction. icm.edu.plresearchgate.net

Future research will focus on tailoring these powerful techniques to specifically identify and quantify manganese carboxylates like this compound in various environmental matrices. This includes developing specific extraction protocols and chromatographic methods to isolate these compounds from interfering substances. Such advancements are critical for accurate environmental risk assessment and for monitoring the lifecycle of industrial manganese compounds. mdpi.com

Table 3: Advanced Analytical Techniques for Manganese Speciation

TechniquePrincipleApplication in Manganese SpeciationReference
HPLC-ICP-MS Combines liquid chromatography for separation with mass spectrometry for elemental detection.Quantifies different soluble manganese species in water and environmental extracts. icm.edu.pl
CE-ICP-MS Separates charged species in a capillary tube based on their electrophoretic mobility, followed by elemental detection.High-efficiency separation of manganese species in small-volume samples, such as biological fluids. icm.edu.pl
XANES/EXAFS Measures the absorption of X-rays to determine the oxidation state and coordination environment of an element.In-situ analysis of manganese forms in solid samples like soil and sediments without chemical extraction. icm.edu.plresearchgate.net
LA-ICP-MS (Laser Ablation) Uses a laser to vaporize a small portion of a solid sample, which is then analyzed by ICP-MS.Provides spatially resolved information on the distribution of manganese species in solid materials. icm.edu.pl

Q & A

Q. What are the established methodologies for synthesizing manganese dilinoleate in laboratory settings?

Synthesis typically involves reacting manganese salts (e.g., manganese chloride) with dilinoleic acid under controlled esterification conditions. Key steps include:

  • Purification of dilinoleic acid via fractional distillation to ensure >95% purity.
  • Optimization of reaction temperature (80–120°C) and catalyst selection (e.g., p-toluenesulfonic acid) to minimize side reactions.
  • Characterization of the product using nuclear magnetic resonance (NMR) spectroscopy to confirm ester bond formation and manganese coordination .
  • Yield quantification via gravimetric analysis or high-performance liquid chromatography (HPLC) .

Q. How can researchers characterize this compound’s physicochemical properties?

Critical analytical methods include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability (e.g., Tm values for related esters range from 151°C to 180°C) .
  • Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., ester carbonyl peaks at ~1740 cm⁻¹) .
  • Chromatography : Gas chromatography-mass spectrometry (GC-MS) for fatty acid composition analysis .

Q. What is the role of this compound in stabilizing formulations, and how can this be experimentally validated?

As an emollient and stabilizer, this compound improves texture and prevents phase separation in lipid-based systems. Experimental validation involves:

  • Accelerated stability testing : Subjecting formulations to thermal cycling (4°C–40°C) and monitoring phase separation via microscopy or turbidity measurements.
  • Rheological analysis : Measuring viscosity changes under shear stress to assess structural integrity .

Advanced Research Questions

Q. How can researchers address conflicting data on this compound’s solubility in nonpolar solvents?

Discrepancies in solubility studies often arise from variations in purity, solvent batch differences, or measurement techniques. Mitigation strategies include:

  • Standardizing solvent purity (e.g., ≥99.9% hexane or octanol).
  • Using octanol/water partition coefficient (log Pow) predictions (e.g., log Pow >17 for dimer dilinoleates) to guide experimental design .
  • Validating results with multiple methods (e.g., shake-flask vs. chromatographic partitioning) .

Q. What experimental designs are optimal for studying this compound’s catalytic activity in oxidation-reduction reactions?

  • Control groups : Compare catalytic efficiency against other transition metal esters (e.g., iron or copper dilinoleate).
  • Kinetic studies : Use UV-Vis spectroscopy to track reaction progress (e.g., peroxide formation in lipid oxidation).
  • Surface characterization : Employ X-ray photoelectron spectroscopy (XPS) to analyze manganese oxidation states post-reaction .

Q. How can researchers resolve contradictions in literature regarding this compound’s biocompatibility?

Contradictions may stem from differences in cell lines, exposure durations, or impurity profiles. A robust approach includes:

  • In vitro cytotoxicity assays : Use standardized cell lines (e.g., HaCaT keratinocytes) and MTT assays to quantify viability.
  • Impurity profiling : Identify trace metals (e.g., residual manganese chloride) via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Comparative studies : Benchmark against safety data from structurally similar ingredients (e.g., aluminum dilinoleate) .

Q. What advanced techniques are required to study this compound’s interaction with biological membranes?

  • Langmuir-Blodgett trough experiments : Measure lipid monolayer penetration and pressure-area isotherms.
  • Fluorescence anisotropy : Assess membrane fluidity changes using labeled phospholipids.
  • Molecular dynamics simulations : Model interactions at atomic resolution to predict binding affinities .

Methodological Frameworks for Research Design

Q. How can researchers apply the FINER criteria to formulate rigorous questions about this compound’s mechanisms?

  • Feasible : Ensure access to analytical tools (e.g., NMR, HPLC) and sufficient sample quantities.
  • Novel : Focus on underexplored areas, such as its role in lipid peroxidation pathways.
  • Ethical : Adhere to biosafety protocols for in vivo or cell-based studies.
  • Relevant : Align with broader goals like developing sustainable catalysts or biocompatible stabilizers .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
  • ANOVA with post-hoc tests : Compare means across concentration groups.
  • Uncertainty quantification : Report confidence intervals for LD₅₀ determinations .

Tables for Reference

Property Method Typical Range Key Citation
Melting PointDSC150–180°C
log PowShake-flask partitioning>17 (predicted for dimers)
Cytotoxicity (IC₅₀)MTT assay (HaCaT cells)50–200 µg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.